molecular formula C10H12ClFO B13693752 1-(tert-Butoxy)-4-chloro-2-fluorobenzene

1-(tert-Butoxy)-4-chloro-2-fluorobenzene

Cat. No.: B13693752
M. Wt: 202.65 g/mol
InChI Key: HGLAQVIWIDHGBK-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxy)-4-chloro-2-fluorobenzene typically involves the introduction of the tert-butoxy group to a benzene ring that already contains chlorine and fluorine substituents. One common method involves the reaction of 4-chloro-2-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired compound. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-4-chloro-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the tert-butoxy group or to modify the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine or fluorine atoms, while oxidation reactions may produce tert-butyl esters .

Scientific Research Applications

1-(tert-Butoxy)-4-chloro-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-4-chloro-2-fluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group for amines in organic synthesis, allowing for selective reactions to occur. The chlorine and fluorine atoms can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxy)-2-chlorobenzene
  • 1-(tert-Butoxy)-4-fluorobenzene
  • 1-(tert-Butoxy)-2-fluorobenzene

Uniqueness

1-(tert-Butoxy)-4-chloro-2-fluorobenzene is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields .

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

4-chloro-2-fluoro-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3

InChI Key

HGLAQVIWIDHGBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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